NeuGc;GcNeu
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Overview
Description
Humans cannot synthesize N-Glycolylneuraminic acid because the human gene CMAH is irreversibly mutated, though it is found in other apes . The gene CMAH encodes CMP-N-acetylneuraminic acid hydroxylase, which is the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-Glycolylneuraminic acid . This loss of CMAH is estimated to have occurred two to three million years ago, just before the emergence of the genus Homo .
Preparation Methods
Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing N-Glycolylneuraminic acid and its derivatives . Among these, the application of highly efficient one-pot multienzyme (OPME) sialylation systems in synthesizing compounds containing N-Glycolylneuraminic acid and derivatives has been proven as a powerful strategy . Chemical glycosylation methods have also been developed for the synthesis of N-Glycolylneuraminic acid-containing oligosaccharides .
Chemical Reactions Analysis
N-Glycolylneuraminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sialyltransferase-catalyzed reactions, which transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid, to suitable acceptors . Major products formed from these reactions include Neu5Gc-containing glycoconjugates .
Scientific Research Applications
N-Glycolylneuraminic acid has several scientific research applications. It is commonly used in the study of glycoconjugates and their roles in various biological processes . N-Glycolylneuraminic acid-containing glycoconjugates have been found on human cancer cells and in various human tissues due to dietary incorporation of N-Glycolylneuraminic acid . Additionally, antibodies against the red meat-derived carbohydrate N-Glycolylneuraminic acid exacerbate cancer in “human-like” mice . Human anti-N-Glycolylneuraminic acid IgG and red meat are both independently proposed to increase cancer risk .
Mechanism of Action
Exogenous N-Glycolylneuraminic acid molecules enter cells through clathrin-independent endocytic pathways with help from pinocytosis . After entering the cell, the molecule is released by lysosomal sialidase and transferred into the cytosol by the lysosomal sialic acid transporter . From here, N-Glycolylneuraminic acid is available for activation and addition to glycoconjugates .
Comparison with Similar Compounds
N-Glycolylneuraminic acid is closely related to N-acetylneuraminic acid, which differs by a single oxygen atom that is added by the CMAH enzyme in the cytosol of a cell . In many mammals, both of these molecules are transferred into the Golgi apparatus so that they may be added to many glycoconjugates . in humans, N-Glycolylneuraminic acid is not present . Other similar compounds include 2-keto-3-deoxynonulosonic acid .
Properties
IUPAC Name |
2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKUWYYUZCUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862544 |
Source
|
Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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